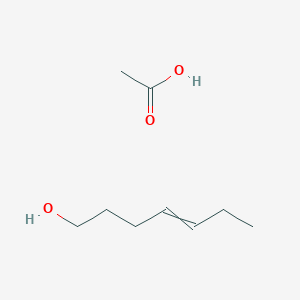
Acetic acid;hept-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hept-4-en-1-ol is an organic compound that combines the properties of acetic acid and hept-4-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hept-4-en-1-ol is an alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-4-en-1-ol can be achieved through esterification, where acetic acid reacts with hept-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of hept-4-en-1-ol in the presence of acetic acid. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;hept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in hept-4-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The double bond in hept-4-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in hept-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: The oxidation of hept-4-en-1-ol can produce hept-4-en-1-one.
Reduction: The reduction of hept-4-en-1-ol can yield heptanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Acetic acid;hept-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;hept-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;hex-4-en-1-ol: Similar structure with a shorter carbon chain.
Acetic acid;oct-4-en-1-ol: Similar structure with a longer carbon chain.
Hept-4-en-1-ol: Lacks the acetic acid moiety.
Uniqueness
Acetic acid;hept-4-en-1-ol is unique due to its specific combination of acetic acid and hept-4-en-1-ol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
77681-14-2 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
acetic acid;hept-4-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h3-4,8H,2,5-7H2,1H3;1H3,(H,3,4) |
Clé InChI |
BLAHQYDWMPDTOB-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
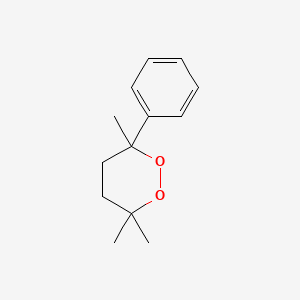
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
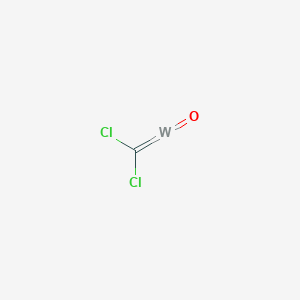


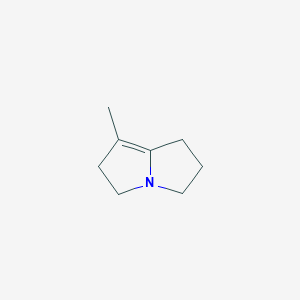
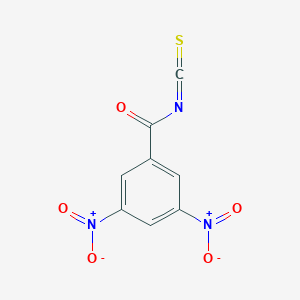


![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

